Copper-65

概述

描述

Copper-65 is a stable isotope of copper with an atomic number of 29 and a mass number of 65. It is one of the two naturally occurring isotopes of copper, the other being Copper-63. This compound constitutes approximately 30.85% of natural copper. This isotope is non-radioactive and has been extensively studied for its unique properties and applications in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions: Copper-65 can be isolated from natural copper sources through various separation techniques. One common method involves the use of mass spectrometry to separate this compound from other isotopes based on their mass differences. Additionally, this compound can be produced through nuclear reactions involving the irradiation of Zinc-65 or Nickel-65 with neutrons .

Industrial Production Methods: In industrial settings, this compound is often produced using high-purity copper materials. The process involves the electrochemical reduction of copper salts, followed by purification steps to isolate the desired isotope. Techniques such as ion exchange chromatography and solvent extraction are employed to achieve high purity levels .

化学反应分析

Types of Reactions: Copper-65 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of copper, which can exist in +1 or +2 states.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs under acidic conditions, leading to the formation of Copper(II) ions.

Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or sodium borohydride. This process is often carried out in an aqueous solution.

Substitution: this compound can participate in substitution reactions with halides or other ligands.

Major Products Formed: The major products formed from these reactions include Copper(II) oxide, Copper(I) iodide, and various copper complexes depending on the ligands used .

科学研究应用

Copper-65 has a wide range of applications in scientific research:

Chemistry: this compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: In biological research, this compound is used to investigate copper metabolism and its role in various physiological processes.

Medicine: this compound is employed in medical research to study copper-related diseases and develop diagnostic tools.

作用机制

Copper-65 exerts its effects through several mechanisms:

Oxidative Stress: this compound can generate reactive oxygen species (ROS) through redox reactions.

Enzyme Activity: this compound acts as a cofactor for various enzymes, influencing their activity and stability.

Membrane Disruption: this compound ions can disrupt cellular membranes by interacting with membrane lipids and proteins.

相似化合物的比较

Copper-65 can be compared with other copper isotopes and similar compounds:

Copper-63: Copper-63 is the other naturally occurring isotope of copper, constituting about 69.15% of natural copper.

Copper-64: Copper-64 is a radioactive isotope used in positron emission tomography (PET) imaging and radiotherapy.

Copper-67: Copper-67 is another radioactive isotope with applications in radiotherapy.

This compound’s stability and non-radioactive nature make it unique among copper isotopes, allowing for its use in a wide range of non-invasive and long-term studies.

属性

IUPAC Name |

copper-65 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGMFSIKBFXOCR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[65Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931017 | |

| Record name | (~65~Cu)Copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.927789 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14119-06-3 | |

| Record name | Copper, isotope of mass 65 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014119063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~65~Cu)Copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

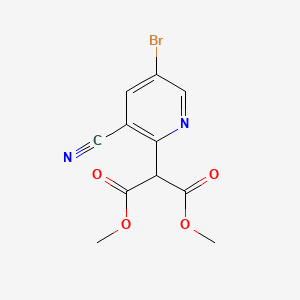

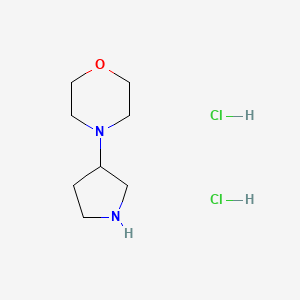

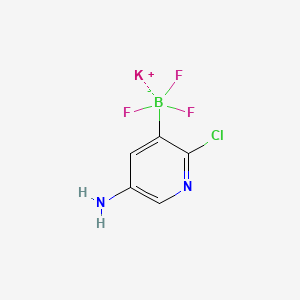

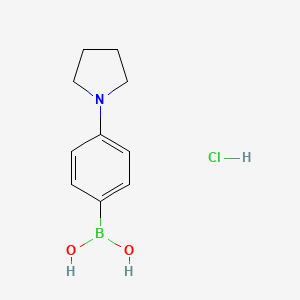

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

A: Researchers have employed ⁶⁵Cu as an in vivo tracer to develop a kinetic model of copper metabolism in lactating dairy cows. [] By intravenously administering ⁶⁵Cu and monitoring its distribution in liver, plasma, milk, urine, and feces, scientists can track copper absorption, distribution, and excretion. This method allows for a comprehensive understanding of how dietary copper is utilized and excreted by the animals. []

A: ⁶⁵Cu, alongside Dysprosium (Dy) as a fecal marker, has been used to study copper absorption in humans. [] Researchers administer ⁶⁵Cu and track its excretion to determine the percentage absorbed by the body. This method, while effective, has shown that ⁶⁵Cu and Dy excretion kinetics do not always align perfectly. [] Further research exploring potential differences in absorption kinetics between copper and different markers is necessary.

A: Researchers are developing copper complexes with ⁶⁴Cu, a positron-emitting copper radionuclide, designed to bind to amyloid-β plaques in the brain, a hallmark of Alzheimer's disease. [] While ⁶⁴Cu allows for diagnostic imaging, utilizing stable ⁶⁵Cu in conjunction with techniques like laser ablation-inductively coupled plasma-mass spectrometry allows researchers to confirm the binding of these complexes to amyloid-β plaques in post-mortem human brain tissue. [] This combined approach helps validate the targeting ability of these complexes for potential use in diagnosing Alzheimer's disease.

A: Scientists used Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with ⁶³Cu and ⁶⁵Cu enriched nitrous-oxide reductase to gain insights into the electronic structure of the CuA center. [] This technique allowed them to determine the copper hyperfine parameters and estimate the copper character in the ground state wave function, providing a better understanding of this important enzyme's active site. []

A: ⁶⁵Cu plays a crucial role in studying the properties of copper-containing materials. For instance, researchers have investigated the scattering of alpha particles from ⁶⁵Cu to understand its nuclear structure and excited states. [] This information is valuable for various applications, including nuclear engineering and materials science.

A: ⁶⁵Cu is used to track copper levels and assess the efficacy of treatment systems in managing contaminated water. For example, a study evaluating a constructed wetland treatment system at the Minto Mine used ⁶⁵Cu to monitor copper removal, revealing a 65% reduction in copper concentration. [] This demonstrates the utility of ⁶⁵Cu in assessing the environmental impact of industrial activities and evaluating remediation strategies.

A: Researchers are exploring the potential of sericin-alginate blends as biosorbents for removing heavy metals from water. [] While not explicitly mentioned in the provided abstract, ⁶⁵Cu could be employed to study the adsorption kinetics and capacity of these biosorbents for copper. This information is crucial for optimizing their design and application in wastewater treatment.

A: ⁶⁵Cu is used as a target material in nuclear physics experiments to study nuclear reactions. For example, researchers have bombarded ⁶⁵Cu with ⁸⁶Kr ions to measure evaporation residue cross sections, providing insights into the dynamics of heavy-ion collisions and the properties of excited nuclei. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)

![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)